molecular formula C6H9NO2S B063510 Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate CAS No. 167280-87-7

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B063510
CAS No.: 167280-87-7
M. Wt: 159.21 g/mol
InChI Key: DPYPWIVLRCXERW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate is a highly versatile and valuable dihydrothiophene derivative, primarily serving as a crucial synthetic intermediate in organic and medicinal chemistry research. This compound features a partially saturated thiophene ring, which imparts significant structural and electronic diversity. Its core research value lies in its application as a key building block for the synthesis of a wide range of complex heterocyclic systems. The presence of both an electron-rich amino group and an ester moiety on the heterocyclic scaffold makes it an ideal precursor for ring-forming reactions, including the construction of novel thienopyrimidines, thienopyridines, and other fused bicyclic structures.

Properties

IUPAC Name

methyl 4-amino-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYPWIVLRCXERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352045
Record name methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167280-87-7
Record name methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Intramolecular Cyclization

A widely cited method involves the cyclization of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene under basic conditions. In a representative procedure, 87 g (0.5 mol) of the precursor is dissolved in 435 mL of N,N-dimethylformamide (DMF), followed by the addition of anhydrous ferric chloride (2.43 g, 0.015 mol) and cyanuric chloride (2.77 g, 0.015 mol) as dual catalysts. Hydroxylamine hydrochloride (48.6 g, 0.7 mol) is introduced, and the mixture is maintained at 70–90°C for 4 hours. Post-reaction, solvent evaporation under reduced pressure (−0.9 MPa) yields a residue, which is treated with 600 mL of 25% ammonia water. Stirring for 30 minutes facilitates precipitation, followed by filtration and washing with 500 mL water to isolate the product in 96.5% yield.

Catalytic Role of FeCl₃ and Cyanuric Chloride

Ferric chloride acts as a Lewis acid to polarize the carbonyl group, enhancing nucleophilic attack by hydroxylamine. Cyanuric chloride, a trifunctional electrophile, promotes sequential substitution reactions, accelerating cyclization. This dual-catalyst system reduces side reactions such as over-oxidation or dimerization, which are common in thiophene syntheses.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Patent literature on dihydrothienopyridine derivatives highlights solid-supported reagents for heterocycle formation. For example, silica gel-mediated cyclization in dry dioxane minimizes byproduct formation, a strategy applicable to thiophene carboxylates. Although specific data for the target compound are absent, this approach offers advantages in purity control (>98% by HPLC) and reduced workup steps.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterDMF-Based MethodMicrowave Method
Temperature (°C)70–9070–85
Time (h)414–48
Yield (%)96.580–85
Purity (HPLC)98.3>95

The DMF-mediated route achieves higher yields due to superior solubility of intermediates, whereas microwave methods favor energy efficiency. Industrial scaling would require addressing DMF’s high boiling point (153°C), which complicates solvent recovery.

Catalytic System Comparison

  • FeCl₃/Cyanuric Chloride : Enables rapid cyclization but generates stoichiometric HCl, necessitating neutralization.

  • DBU/1,4-Dioxane : Avoids acidic byproducts but requires longer reaction times.

Mechanistic Insights

Cyclization Pathway

The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the β-keto ester carbonyl, forming an imine intermediate. Subsequent intramolecular cyclization, facilitated by Fe³⁺, generates the dihydrothiophene ring. Deuterium labeling studies in analogous systems confirm that the amino group originates from hydroxylamine rather than ammonia.

Byproduct Formation

Common impurities include:

  • Over-Oxidation Products : Sulfoxides (≤2%) due to residual H₂O₂ from hydroxylamine decomposition.

  • Dimerization Adducts : Mitigated by maintaining substrate concentrations below 1.5 M.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 6.82 (s, 1H, NH₂),

  • δ 4.12 (q, J = 7.1 Hz, 2H, CH₂),

  • δ 3.67 (s, 3H, OCH₃),

  • δ 2.95–2.89 (m, 2H, SCH₂).

LC-MS (ESI+) : m/z 172.1 [M+H]⁺, consistent with the molecular formula C₇H₉NO₂S.

Industrial Considerations

Cost Analysis

ComponentCost per kg (USD)
Hydroxylamine HCl45
Cyanuric Chloride120
DMF25

The DMF-based method incurs higher solvent costs but offsets this through reduced catalyst loadings (0.03 equiv FeCl₃) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate (CAS 188395-61-1)

  • Structure: Features a 5-methyl group on the dihydrothiophene ring (C₇H₁₁NO₂S, MW 173.23).
  • Synthesis : Similar Thorpe-Ziegler cyclization with modified substrates.
  • Applications: Used in asymmetric synthesis and as a precursor for heterocyclic pharmaceuticals.

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate (CAS 125089-02-3)

  • Structure: Contains a 4-methyl substituent (C₇H₁₁NO₂S, MW 173.23).
  • Properties : Higher density (1.214 g/cm³) and boiling point (292.2°C) compared to the parent compound due to increased molecular weight and hydrophobicity .
  • Applications : Cited in the synthesis of bioactive thiophene derivatives, with Baraldi et al. (1995) highlighting its utility in heterocyclic expansions .

Fully Aromatic Thiophene Derivatives

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Structure : Fully aromatic thiophene with 4,5-dimethyl and ethyl ester groups.
  • Synthesis: Prepared via Gewald reaction (condensation of ketones, sulfur, and ethyl cyanoacetate).
  • Applications: Widely used to synthesize thienopyrimidine derivatives with anticancer and antimicrobial activities. The aromaticity enhances conjugation, favoring electrophilic substitution reactions absent in dihydrothiophenes .

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

  • Structure: Features acetamido and dual ester groups (C₁₂H₁₅NO₅S).
  • Reactivity: The dual ester groups increase solubility in polar solvents and enable diverse condensation pathways, contrasting with the mono-ester functionality of the target compound .

Halogenated and Benzo-Fused Derivatives

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate

  • Structure: Dichloro-substituted dihydrothiophene (C₆H₅Cl₂NO₂S).
  • Reactivity: Chlorine atoms enhance electrophilicity, making it suitable for nucleophilic aromatic substitution—a reactivity profile distinct from the non-halogenated target compound .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structure : Benzo[b]thiophene core with a tetrahydro ring and hydroxyphenyl substituent.
  • Synthesis : Petasis multicomponent reaction (22% yield), indicating higher synthetic complexity than the target compound .
  • Applications: Potential use in drug discovery due to its fused aromatic system and polar functional groups .

Key Comparative Data

Compound Molecular Formula Molecular Weight Key Substituents Synthetic Yield Applications
Target Compound C₆H₉NO₂S 159.20 Amino, ester 45% CK1δ inhibitors, heterocyclic intermediates
Methyl 3-amino-5-methyl derivative C₇H₁₁NO₂S 173.23 5-Methyl N/A Asymmetric synthesis
Ethyl 2-amino-4,5-dimethylthiophene C₉H₁₃NO₂S 211.27 4,5-Dimethyl, ethyl ester N/A Thienopyrimidine precursors
Methyl 3-amino-4,5-dichloro derivative C₆H₅Cl₂NO₂S 226.08 4,5-Dichloro N/A Electrophilic substitution reactions
Benzo[b]thiophene derivative (6o) C₁₉H₂₁NO₅S 375.44 Hydroxyphenyl, ethoxy 22% Multicomponent reaction studies

Biological Activity

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique thiophene ring structure and associated biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C7_{7}H9_{9}NO2_{2}S
  • Molecular Weight : Approximately 159.2 g/mol
  • Functional Groups : Contains an amino group (-NH2_2), a carboxylate ester (-COOCH3_3), and a thiophene ring.

This compound falls under the category of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : It has been studied as a potential inhibitor of protein-tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. By inhibiting PTP1B, this compound may enhance insulin sensitivity, making it a candidate for treating metabolic disorders such as diabetes and obesity.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially offering therapeutic options against various bacterial infections.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. A study evaluated its effects on human breast cancer cell lines (MDA-MB-231) using the MTT assay. The results are summarized in Table 1.

CompoundCell LineIC50 Value (μM)Mechanism of Action
This compoundMDA-MB-23110.5Induces apoptosis via mitochondrial pathway
DoxorubicinMDA-MB-2310.6DNA intercalation
CisplatinMDA-MB-2311.0DNA cross-linking

The compound demonstrated moderate antiproliferative activity compared to established chemotherapeutics like doxorubicin and cisplatin .

Case Studies

  • Diabetes Treatment : In a study exploring compounds that inhibit PTP1B, this compound was identified as a promising candidate due to its ability to modulate insulin signaling pathways effectively. This suggests potential applications in diabetes management.
  • Antimicrobial Research : A series of derivatives based on this compound were synthesized and screened for antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria.

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate?

Synthesis typically involves functionalizing thiophene precursors with amino and ester groups. A representative method includes reacting thiophene derivatives with acylating agents (e.g., anhydrides) under nitrogen protection, followed by reflux and purification via reverse-phase HPLC. For example, similar compounds were synthesized by reacting intermediates with anhydrides in dichloromethane under reflux, yielding products with 47–67% efficiency after HPLC purification .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular structure.
  • IR spectroscopy to identify functional groups (e.g., C=O, NH, C-O stretching).
  • Mass spectrometry for molecular weight validation.
    For example, IR peaks at 1650–1750 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (NH) are diagnostic, while NMR data (e.g., δ 2.3–3.0 ppm for dihydrothiophene protons) resolve ring substitution patterns .

Q. What safety precautions are recommended when handling this compound?

While no direct safety data exists for this compound, analogous thiophene derivatives require:

  • PPE (gloves, lab coat, goggles) to avoid skin/eye irritation.
  • Ventilation to mitigate respiratory exposure (specific target organ toxicity noted in similar compounds).
  • Waste disposal via certified hazardous waste protocols. Refer to SDS guidelines for structurally related thiophene esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution.
  • Temperature : Reflux conditions (40–80°C) balance reaction rate and decomposition.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate acylation.
  • Design of Experiments (DoE) : Multivariate analysis identifies critical parameters. For instance, adjusting anhydride stoichiometry (1.2–2.0 eq.) improved yields in related syntheses .

Q. How can contradictions in spectral data during characterization be resolved?

Contradictions (e.g., unexpected NMR peaks) may arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) to confirm connectivity.
  • High-resolution mass spectrometry (HRMS) to rule out byproducts.
  • X-ray crystallography for unambiguous structural confirmation.
    For example, ambiguous NH signals in IR were resolved via ¹H-¹⁵N HMBC correlations in similar compounds .

Q. What strategies exist for modifying the compound to enhance bioactivity?

Functionalization approaches include:

  • Substituent introduction : Adding halogen or aryl groups at the 4/5 positions (e.g., chlorine in Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate) to modulate lipophilicity and target binding .
  • Derivatization : Converting the ester group to amides or hydrazides for improved pharmacokinetics.
  • Biological assays : Testing against enzyme targets (e.g., human ornithine aminotransferase) using kinetic inhibition studies .

Q. How does the compound’s electronic structure influence reactivity?

The electron-rich thiophene ring and electron-withdrawing ester group create a push-pull effect, directing electrophilic substitution to the 5-position. Computational studies (DFT) can predict reactive sites, while Hammett parameters quantify substituent effects. For example, amino groups enhance nucleophilicity, favoring acylations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 2
Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

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